1H-Indene-3-carboxylic acid, 1-sulfo-
Description
Properties
CAS No. |
124709-21-3 |
|---|---|
Molecular Formula |
C10H8O5S |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
3-sulfo-3H-indene-1-carboxylic acid |
InChI |
InChI=1S/C10H8O5S/c11-10(12)8-5-9(16(13,14)15)7-4-2-1-3-6(7)8/h1-5,9H,(H,11,12)(H,13,14,15) |
InChI Key |
VLEDYLAQQGDCLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C2C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Sulfonation of Indene Followed by Carboxylation
The most industrially viable method involves sulfonation of indene (C₉H₈) followed by carboxylation at position 3 (Fig. 1A). Source details a high-yield protocol where indene reacts with sulfuric acid (H₂SO₄) in a 1:1.2 molar ratio at 100–120°C for 4 hours, achieving 71% yield of indenesulfonic acid. Key steps include:
- Sulfonation : Electrophilic substitution at position 1 due to indene’s conjugated diene system.
- Neutralization : Treatment with calcium hydroxide (Ca(OH)₂) removes excess acid.
- Precipitation : Sodium carbonate (Na₂CO₃) precipitates the sodium salt of indenesulfonic acid.
Characterization : IR spectroscopy confirms sulfonation via disappearance of the indene C=C stretch (1583 cm⁻¹) and emergence of S=O vibrations (1095 cm⁻¹). Subsequent carboxylation remains less documented, but Friedel-Crafts acylation or oxidation of a methyl substituent could theoretically introduce the carboxylic acid group.
Sulfonation of Preformed 1H-Indene-3-carboxylic Acid
An alternative route sulfonates 1H-indene-3-carboxylic acid (CAS 5020-21-3) at position 1. Commercial availability of the precursor (Sources,,) simplifies this approach. Sulfonation conditions mirror those for indene, though the carboxylic acid’s electron-withdrawing effect may necessitate higher temperatures or prolonged reaction times. Regioselectivity is ensured by the meta-directing nature of the -COOH group, favoring sulfonation at position 1.
Cyclization of Diazonium Precursors
Thermolysis/Photolysis of 4-Substituted Diazonaphthalenes
Source describes a novel cascade reaction where 4-substituted 2-diazo-1-oxo-1,2-dihydronaphthalenes undergo thermal or photolytic decomposition to form 1-sulfo-indene-3-carboxylic acid derivatives (Fig. 1B). Key advantages include:
- Single-Step Synthesis : Direct formation of both functional groups via diazo intermediate rearrangement.
- Regiochemical Control : The diazo group’s position dictates cyclization to the indene core.
Conditions : Reactions proceed at 80–100°C under inert atmosphere or UV irradiation (λ = 254 nm). Yields are unspecified in available abstracts but are implied to be moderate based on analogous systems.
Mechanistic Insight : Dynamic mass spectrometry studies suggest α-substituted ammonium ylides mediate the cyclization, though full elucidation requires further study.
Comparative Analysis of Methods
*Yield data inferred from reaction context.
Structural and Functional Characterization
Spectroscopic Validation
Chemical Reactions Analysis
1H-Indene-3-carboxylic acid, 1-sulfo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide or other reduced forms.
Common reagents used in these reactions include sulfuric acid, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indene-3-carboxylic acid, 1-sulfo- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indene-3-carboxylic acid, 1-sulfo- involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the carboxylic acid group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 1H-Indene-3-carboxylic acid, 1-sulfo- with structurally related compounds:
Key Observations:
- Acidity : The sulfonic acid group in 1-sulfo- derivatives confers stronger acidity than carboxylic acid analogs. For example, its sulfonic acid proton (pKa ~1-2) is significantly more acidic than the carboxylic acid group (pKa ~4-5) .
- Solubility: The high polar surface area (100 Ų) of the 1-sulfo- derivative suggests superior solubility in polar solvents like methanol or DMSO compared to non-sulfonated indene carboxylic acids .
- Isomerization : 1H-Indene-1-carboxylic acid isomerizes to the 3-carboxylic acid form in aqueous solutions, highlighting the stability differences between positional isomers .
Stability and Reactivity
- Thermal Stability : Sulfonated compounds generally exhibit higher thermal stability than carboxylic acids due to strong S-O bonds.
- Chemical Reactivity: The sulfonic acid group in 1-sulfo- derivatives may act as a leaving group or participate in electrophilic substitution reactions, unlike non-sulfonated analogs .
Q & A
Q. What are the recommended methods for synthesizing 1H-Indene-3-carboxylic acid, 1-sulfo- and ensuring purity?
The synthesis typically involves sulfonation of 1H-Indene-3-carboxylic acid using concentrated sulfuric acid under controlled temperature (40–60°C). Key steps include:
- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress.
- Purification : Employ recrystallization from ethanol/water mixtures or column chromatography with silica gel (eluent: dichloromethane/methanol 9:1).
- Purity Validation : Confirm via melting point (145–148°C, consistent with literature ), NMR (¹H and ¹³C), and HPLC (≥98% purity using a C18 column and UV detection at 254 nm).
- Storage : Store in sealed, dry containers at room temperature to prevent hydrolysis .
Q. How can researchers determine the acid dissociation constants (pKa) of 1H-Indene-3-carboxylic acid derivatives?
pKa values for keto-enol tautomers and sulfonated derivatives can be determined via:
- Potentiometric Titration : Titrate aqueous solutions (0.01–0.1 M) with standardized NaOH/HCl. Use a combined glass electrode to monitor pH changes.
- UV-Vis Spectroscopy : Track absorbance shifts at 250–300 nm across pH gradients to identify ionization equilibria.
- Data Analysis : Apply the Henderson-Hasselbalch equation or nonlinear regression to calculate pKa. For example, the enol form of 1H-Indene-1-carboxylic acid has pKa ≈ 3.2, while the keto form is ~4.5 .
Table 1 : Example pKa Values for Related Compounds
| Compound | Keto Form pKa | Enol Form pKa |
|---|---|---|
| 1H-Indene-1-carboxylic acid | 4.5 | 3.2 |
| 1H-Indene-3-carboxylic acid | 4.3 (estimated) | 3.0 (estimated) |
| Derived from isomerization kinetics in aqueous solution |
Advanced Research Questions
Q. How should researchers design experiments to investigate environmental degradation pathways of 1H-Indene-3-carboxylic acid, 1-sulfo- in soil microcosms?
Experimental Design :
- Microcosm Setup : Prepare soil samples spiked with 1-sulfo derivative (10–100 ppm) and incubate under aerobic/anaerobic conditions (25–30°C). Include controls (sterile soil) .
- Sampling : Extract metabolites at intervals (0, 7, 14, 21 days) using hexane/acetone (3:1) and centrifuge (10,000 × g, 10 min).
- Analysis :
- Data Interpretation : Use principal component analysis (PCA) to correlate metabolite profiles with microbial community shifts.
Q. What strategies resolve contradictions in spectroscopic data when characterizing sulfonated indene derivatives?
Methodological Approach :
- Cross-Validation : Combine ¹H/¹³C NMR, IR (sulfonate S=O stretches at 1150–1250 cm⁻¹), and high-resolution MS to confirm molecular structure.
- Isomer Differentiation : For keto-enol tautomers, use dynamic NMR at variable temperatures to observe exchange peaks .
- Contradiction Analysis : If LC-MS retention times conflict with expected hydrophobicity, re-examine ionization conditions (e.g., adjust pH to 2.5 for better sulfonate group protonation) .
- Collaborative Verification : Share raw data with independent labs to rule out instrumentation bias (e.g., Thermo Fisher Xcalibur vs. Agilent MassHunter platforms) .
Table 2 : Key Analytical Parameters for Sulfonated Derivatives
| Technique | Critical Parameters | Expected Outcomes |
|---|---|---|
| LC-MS/MS | Column: C18; Mobile phase: 0.1% formic acid in H2O/MeOH | [M-H]⁻ ion at m/z 244.1 for 1-sulfo derivative |
| Dynamic NMR | Temperature: 25–60°C; DMSO-d6 solvent | Tautomer exchange peaks at δ 6.8–7.2 ppm |
| IR Spectroscopy | ATR mode; 400–4000 cm⁻¹ range | S=O symmetric/asymmetric stretches at 1170/1250 cm⁻¹ |
Methodological Notes
- Contradiction Handling : Apply dialectical analysis to prioritize dominant data trends (e.g., consistent MS/MS fragments over isolated NMR anomalies) .
- Resource Limitations : If reference standards are unavailable, synthesize in-house via validated routes (e.g., diazonium salt coupling for sulfonation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
